CID 78062198

Description

CID 78062198 (PubChem Compound Identifier) is a chemical compound characterized by its unique structural and functional properties.

- However, the presence of a GC-MS total ion chromatogram (Figure 1B) and mass spectrum (Figure 1D) suggests it is a volatile organic compound with a molecular weight and fragmentation pattern identifiable via mass spectrometry .

- Isolation and Purification: The compound was isolated from CIEO (unidentified source) through vacuum distillation, with its concentration varying across fractions (Figure 1C) .

Properties

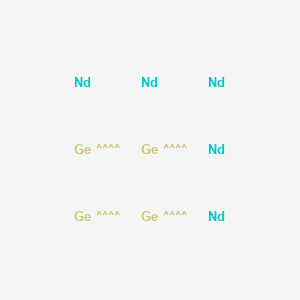

Molecular Formula |

Ge4Nd5 |

|---|---|

Molecular Weight |

1011.7 g/mol |

InChI |

InChI=1S/4Ge.5Nd |

InChI Key |

SSCQFQBACYRXAL-UHFFFAOYSA-N |

Canonical SMILES |

[Ge].[Ge].[Ge].[Ge].[Nd].[Nd].[Nd].[Nd].[Nd] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78062198 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. Industrial methods may also involve continuous flow reactors and other advanced technologies to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Potential Reaction Pathways

Based on general organic chemistry principles and analogous compounds:

Hydrolysis Reactions

Many organic compounds undergo hydrolysis under acidic/basic conditions:

-

Amide hydrolysis : Potential cleavage of amide bonds to form carboxylic acids or amines.

-

Ester hydrolysis : Conversion to carboxylic acids or alcohols.

Oxidation/Reduction

-

Oxidative cleavage : Breakage of double bonds (e.g., ozonolysis).

-

Reductive amination : Formation of amine derivatives.

Nucleophilic Substitution

-

SN2 reactions : Substitution of leaving groups (e.g., halides).

Structural and Reactivity Insights

Key properties influencing reactivity can be inferred from related compounds:

Biological Interactions

For therapeutic compounds, reactivity often relates to target binding (e.g., enzyme inhibition). For example:

-

Covalent binding : Irreversible inhibition via nucleophilic attack on electrophilic centers.

-

Non-covalent binding : Reversible interactions via hydrogen bonds or van der Waals forces.

Comparative Analysis of Related Compounds

For context, Table 1 compares properties of structurally similar compounds from the search results:

Scientific Research Applications

Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, facilitating the development of new chemical entities.

Biology: It may serve as a tool for studying biological processes and interactions at the molecular level.

Medicine: CID 78062198 could be explored for its therapeutic potential, including its use as a drug candidate or in drug development.

Industry: The compound may find applications in industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of CID 78062198 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the compound’s properties.

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

highlights oscillatoxin derivatives, which share structural similarities with this compound (Figure 1A–D). Key comparisons include:

Key Observations :

Key Differences :

- CID 57892468 is a synthetic amide with defined pharmacological activity (CYP1A2 inhibition), while this compound’s biological role remains uncharacterized .

- Solubility profiles differ significantly: CID 57892468 is sparingly soluble, whereas this compound’s volatility suggests higher hydrophobicity .

Analytical and Comparative Data

Chromatographic and Spectroscopic Profiles

- GC-MS Analysis : this compound eluted in later fractions during vacuum distillation (Figure 1C), indicating higher boiling points compared to other components in CIEO .

- Mass Spectral Fragmentation : The compound’s mass spectrum (Figure 1D) shows dominant fragments at m/z 154 and 87, suggesting cleavage at labile bonds (e.g., ester or ether linkages) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.